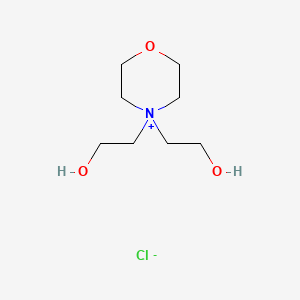
4,4-Bis(2-hydroxyethyl)morpholinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(2-hydroxyethyl)morpholinium chloride is a chemical compound with the molecular formula C8H18ClNO3. It is a derivative of morpholine, featuring two hydroxyethyl groups attached to the nitrogen atom of the morpholine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(2-hydroxyethyl)morpholinium chloride typically involves the reaction of morpholine with ethylene oxide in the presence of hydrochloric acid. The reaction proceeds as follows:
- Morpholine reacts with ethylene oxide to form 4,4-Bis(2-hydroxyethyl)morpholine.
- The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(2-hydroxyethyl)morpholinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form morpholine derivatives with reduced hydroxyethyl groups.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different morpholinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced morpholine derivatives.
Substitution: Various morpholinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Bis(2-hydroxyethyl)morpholinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(2-hydroxyethyl)morpholinium chloride involves its interaction with molecular targets through its hydroxyethyl groups and morpholinium ion. These interactions can affect various biochemical pathways, including enzyme activity and protein stability. The chloride ion can also participate in ionic interactions, further influencing the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A parent compound with a simpler structure, lacking the hydroxyethyl groups.
N-(2-Hydroxyethyl)morpholine: A derivative with only one hydroxyethyl group.
4,4-Bis(2-chloroethyl)morpholine: A similar compound with chloroethyl groups instead of hydroxyethyl groups.
Uniqueness
4,4-Bis(2-hydroxyethyl)morpholinium chloride is unique due to its dual hydroxyethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in catalytic processes .
Propiedades
Número CAS |
5468-45-1 |
|---|---|
Fórmula molecular |
C8H18ClNO3 |
Peso molecular |
211.68 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)morpholin-4-ium-4-yl]ethanol;chloride |
InChI |
InChI=1S/C8H18NO3.ClH/c10-5-1-9(2-6-11)3-7-12-8-4-9;/h10-11H,1-8H2;1H/q+1;/p-1 |
Clave InChI |
OTAGSZKFKJAIST-UHFFFAOYSA-M |
SMILES canónico |
C1COCC[N+]1(CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


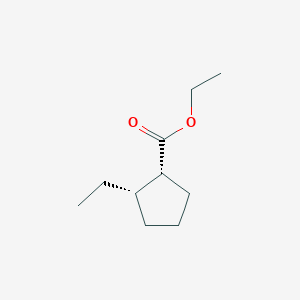



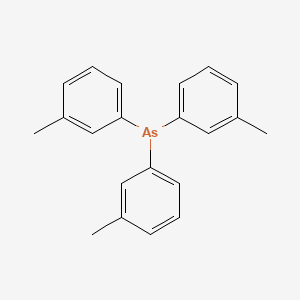

![2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione](/img/structure/B14737895.png)
![[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)](/img/structure/B14737906.png)
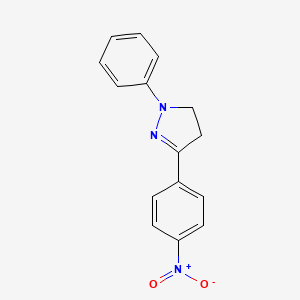
![1-Chlorohexahydro-3h-pyrido[1,2-c][1,3,2]oxazaphosphinine 1-oxide](/img/structure/B14737911.png)
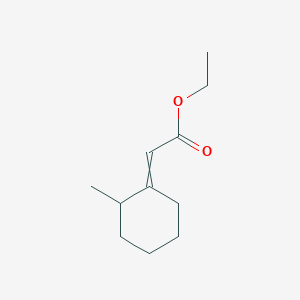
![4-[(4-Methyl-1-phenylpentan-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14737916.png)


